disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The industrial preparation of disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate involves a two-step process. The first step is the synthesis of sodium 2-mercaptoethanesulfonate (mesna) from ethylene oxide and sodium bisulfite. The second step involves the oxidation of mesna to form this compound .
Industrial Production Methods
The industrial production method for this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process includes the careful control of temperature, pH, and reaction time to optimize the conversion of mesna to this compound .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: The reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involving this compound can occur in the presence of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions include mesna (from reduction) and various substituted derivatives depending on the reagents used in substitution reactions .
Scientific Research Applications
Disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: It is primarily used as a uroprotective agent to reduce the toxicity of chemotherapy drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate exerts its effects by reacting with acrolein and other urotoxic metabolites to form stable, non-urotoxic compounds. This reaction prevents the metabolites from causing damage to the urinary tract. The compound targets and interacts with organic anion transporters (OATs) in the kidneys, which play a crucial role in the elimination of various substances from the body .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-mercaptoethanesulfonate (mesna): Mesna is a closely related compound that is also used as a uroprotective agent.
Disodium 2,2’-dithiobis(ethanesulfonate): This compound is another disulfide derivative with similar protective properties against chemotherapy-induced toxicity.
Uniqueness
Disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate is unique in its ability to form stable, non-urotoxic compounds with acrolein and other metabolites, making it highly effective in reducing the toxicity of chemotherapy drugs. Its interaction with OATs also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C4H8Na2O6S4 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate |
InChI |
InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 |
InChI Key |
KQYGMURBTJPBPQ-UHFFFAOYSA-L |
Canonical SMILES |
C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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